Ac-YGGFL-NH2 is synthesized in laboratories using solid-phase peptide synthesis techniques. It is classified under the broader category of peptides and specifically within the subclass of opioid peptides due to its pharmacological activity. The compound is derived from naturally occurring peptides that exhibit analgesic properties.
The synthesis of Ac-YGGFL-NH2 typically employs Solid-Phase Peptide Synthesis (SPPS). This automated process allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using a coupling reagent like carbodiimide, with protecting groups removed via deprotection reagents such as trifluoroacetic acid. Finally, the product is cleaved from the resin and purified.
In an industrial context, automated peptide synthesizers enhance efficiency and reproducibility in synthesizing peptides like Ac-YGGFL-NH2. Systems such as the ELIXYS can perform synthesis and purification through multiple reactors, ensuring high yields and purity levels .
The molecular structure of Ac-YGGFL-NH2 can be represented by its InChI key: GFXHMPKMESGSMX-SDHOMARFSA-N. The structure consists of:
The structural data indicates that Ac-YGGFL-NH2 features a hydrophobic core due to the presence of phenylalanine and tyrosine residues, which contributes to its interaction with lipid membranes and receptors.
Ac-YGGFL-NH2 can undergo various chemical reactions:
Common reagents used in these reactions include:
Ac-YGGFL-NH2 exerts its pharmacological effects primarily through binding to opioid receptors, specifically the mu-opioid receptor. This interaction activates G-proteins that modulate intracellular signaling pathways involved in pain relief. The binding leads to analgesic effects similar to those produced by endogenous opioid peptides .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and mass spectrometry are often employed to assess purity and structural integrity during synthesis .
Ac-YGGFL-NH2 has diverse applications across several scientific fields:
The Fmoc/tBu strategy provides the foundational framework for synthesizing Ac-YGGFL-NH₂, leveraging base-labile Fmoc for α-amino protection and acid-labile tBu for side-chain protection. Sieber amide resin remains the conventional choice for direct C-terminal amidation, where peptide assembly culminates in TFA-mediated cleavage liberating the amidated peptide. Resin selection critically influences synthesis efficiency: High-loading (>0.8 mmol/g) polyethylene glycol-polystyrene (PEG-PS) resins enhance solvation and reduce chain aggregation, particularly beneficial for sequences containing sterically demanding residues like phenylalanine and leucine [6].
A standardized five-step cyclic protocol governs each coupling cycle:
For tyrosine incorporation (position 1), the phenolic –OH group requires protection with tert-butyl to prevent side reactions during TFA cleavage. Glycine residues (positions 2 and 3) exhibit low steric hindrance, permitting standard coupling times. However, phenylalanine (position 4) and leucine (position 5) necessitate extended coupling durations (45–60 min) or higher reagent concentrations (6 eq) to ensure complete acylation. Post-assembly, the N-terminal Fmoc is removed, setting the stage for acetylation prior to global deprotection and cleavage [6].
Table 2: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow for Ac-YGGFL-NH₂
Cycle Step | Reagents/Solvents | Duration/Repetitions | Critical Parameters |
---|---|---|---|
Fmoc Deprotection | 20% piperidine/DMF | 2 × 5 min | Complete removal monitored by UV |
Washing | DMF, NMP | 5–6 washes | Residual piperidine elimination |
Amino Acid Coupling | Fmoc-AA (4 eq), HBTU (4 eq), DIPEA (8 eq) | 30–60 min | Concentration adjustment for Phe/Leu |
Coupling Verification | Kaiser (ninhydrin) test | After each coupling | Recoupling if positive (blue resin) |
Final Fmoc Removal | 20% piperidine/DMF | 2 × 5 min | Prepares N-terminus for acetylation |
Multi-detachable linkers enable sequential or differential cleavage of peptide segments from a single resin, a strategy indispensable for synthesizing complex analogs or conducting on-resin assays. The ETB-Rink amide dual-linker system exemplifies this approach for Ac-YGGFL-NH₂. In this architecture, the peptide chain is assembled on the Rink amide linker, while a second peptide (e.g., Gly-Phe-Leu) is anchored via the ETB linker. The Rink amide component provides acid-labile cleavage (95% TFA), yielding a C-terminal amide. Conversely, the ETB linker requires oxidation followed by base treatment for cleavage. This orthogonality permits selective liberation of either peptide segment without cross-interference – a feature invaluable for generating peptide fragments or diagnostic intermediates [2].
Optimization of the oxidation step within this dual system is paramount: Controlled m-CPBA stoichiometry (1.5–2.0 eq in dichloromethane, 15 min) selectively activates the ETB linker without compromising acid-labile Rink amide bonds or tBu side-chain protections. Subsequent treatment with piperidine (20% in DMF, 10 min) triggers β-elimination, releasing the ETB-anchored peptide as a C-terminal carboxylic acid. Conversely, TFA treatment (95%, 1–2 h) cleaves the Rink-bound peptide as an amide. This precise temporal and chemical control facilitates the synthesis of Ac-Tyr(tBu)-Gly-Gly-Phe-Leu-O-ETB-linker-Gly-Phe-Leu-NH-Rink resin constructs, allowing independent retrieval of either the Leu-enkephalin core (YGGFL) or the diagnostic tripeptide (GFL) [2] [3].
N-terminal acetylation of tyrosine in YGGFL-NH₂ mimics common post-translational modifications, enhancing peptide stability and modulating biological interactions. Chemoselective acetylation requires precise execution after N-terminal Fmoc removal but before global deprotection to prevent side reactions. Acetic anhydride (Ac₂O) serves as the primary acetylating agent due to its rapid kinetics and cost-effectiveness. Optimized conditions employ Ac₂O (5 eq) and DIPEA (10 eq) in DMF for 15–30 min at ambient temperature. Under these conditions, acetylation proceeds quantitatively (>98% yield) without detectable O-acylation of tyrosine’s phenolic –OH, owing to the steric hindrance and the electron-donating nature of the tert-butyl protecting group [2] [6].
Alternative acetylating agents include acetyl-imidazole and N-acetylbenzotriazole, which offer enhanced solubility in less polar solvents (e.g., dichloromethane). While effective, these reagents are less economical for large-scale synthesis. Crucially, acetylation must precede TFA-mediated deprotection: Exposure of unprotected tyrosine to acetic anhydride risks undesired O-acetylation, necessitating subsequent deprotection steps. Real-time monitoring via on-resin Fourier-transform infrared spectroscopy (FT-IR) confirms reaction completion by tracking the disappearance of the N–H stretch (~3350 cm⁻¹) and the emergence of the amide carbonyl peak (~1660 cm⁻¹) [6].
Table 3: Optimization of Acetylation Agents for N-Terminal Modification
Acetylating Agent | Solvent | Base | Time (min) | Efficiency (%) | Advantages/Limitations |
---|---|---|---|---|---|
Acetic anhydride (5 eq) | Dimethylformamide | N,N-Diisopropylethylamine (10 eq) | 30 | >98% | Cost-effective; fast kinetics |
Acetyl-imidazole (3 eq) | Dichloromethane | None | 60 | 95% | No base required; reduced side reactions |
N-Acetylbenzotriazole (3 eq) | N-Methyl-2-pyrrolidone | N,N-Diisopropylethylamine (6 eq) | 45 | 97% | High solubility; minimal racemization |
Steric hindrance at phenylalanine (position 4) and leucine (position 5) in Ac-YGGFL-NH₂ necessitates tailored coupling strategies to prevent deletion sequences and improve crude peptide purity. Aminium/uronium salts – particularly O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) – are favored over carbodiimides due to superior reaction kinetics and reduced racemization. HATU (1 eq) with 1-hydroxy-7-azabenzotriazole (HOAt) (1 eq) significantly accelerates couplings for hindered residues like leucine-phenylalanine junctions by forming active esters with lower activation energy barriers [6].
For extreme steric challenges, elevated temperature (50–60°C) coupling in N-methyl-2-pyrrolidone enhances resin swelling and reagent diffusion. Under these conditions, N,N'-diisopropylcarbodiimide (DIC) combined with ethyl cyanohydroxyiminoacetate (Oxyma Pure) (4 eq each) achieves near-quantitative coupling yields within 30 min for Phe-Leu sequences. Microwave-assisted SPPS (10–20 W, 50°C, 5 min) offers an alternative acceleration method but requires stringent temperature control to prevent aspartimide formation at glycine residues. Incorporating pseudoproline dipeptide derivatives (e.g., Fmoc-Gly-Gly ψᵐⁱᵉPʳᵒ) is precluded in YGGFL due to sequence constraints, emphasizing the reliance on coupling reagent optimization [6].
Table 4: Coupling Reagent Efficacy for Sterically Hindered Residues in Ac-YGGFL-NH₂
Residue Position | Residue Pair | Optimal Coupling Reagent | Solvent | Temperature | Coupling Time (min) | Yield (%) |
---|---|---|---|---|---|---|
4 (Phe) | Gly-Gly-Phe | HBTU/HOBt | Dimethylformamide | 25°C | 45 | 99 |
5 (Leu) | Gly-Phe-Leu | HATU/HOAt | N-Methyl-2-pyrrolidone | 25°C | 60 | 95 |
4–5 Junction | Phe-Leu | DIC/Oxyma Pure | N-Methyl-2-pyrrolidone | 50°C | 30 | 99 |
CAS No.: 3225-82-9
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6